molecular formula C18H23NO B7545581 N-benzyladamantane-2-carboxamide

N-benzyladamantane-2-carboxamide

Cat. No.: B7545581
M. Wt: 269.4 g/mol
InChI Key: JGJLGVYXTFHRJI-UHFFFAOYSA-N
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Description

N-benzyladamantane-2-carboxamide is a synthetic organic compound belonging to the class of carboxamides. This compound features a unique molecular architecture combining an adamantane moiety with a benzylamide group. Adamantane-based structures are of significant interest in medicinal chemistry and materials science due to their lipophilicity, rigid cage-like structure, and potential to enhance the metabolic stability of lead compounds . As a carboxamide, it shares a functional group common in many bioactive molecules and pharmaceuticals, making it a valuable building block or intermediate in organic synthesis and drug discovery research . Researchers may utilize this compound in the development of new therapeutic agents, particularly in projects aiming to exploit the properties of the adamantane scaffold. It may also serve as a key intermediate in the synthesis of more complex molecules or in structure-activity relationship (SAR) studies. The mechanism of action for this specific compound is not predefined and is entirely dependent on the context of the research application. This product is provided as a high-purity solid and is intended for laboratory research purposes. It is strictly for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or personal use. Researchers should handle all chemicals with appropriate safety precautions.

Properties

IUPAC Name

N-benzyladamantane-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23NO/c20-18(19-11-12-4-2-1-3-5-12)17-15-7-13-6-14(9-15)10-16(17)8-13/h1-5,13-17H,6-11H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGJLGVYXTFHRJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)C3C(=O)NCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

EDCl/HOBt-Mediated Coupling

A classical approach employs N-(3-dimethylaminopropyl)-N′-ethylcarbodiimide (EDCl) and hydroxybenzotriazole (HOBt) in dichloromethane (DCM). Adamantane-2-carboxylic acid (1.0 equiv) reacts with benzylamine (1.2 equiv) in the presence of EDCl (1.5 equiv) and HOBt (1.5 equiv) at 0°C for 1 hour, followed by stirring at room temperature for 24 hours. The crude product is purified via silica gel chromatography (ethyl acetate/petroleum ether), yielding N-benzyladamantane-2-carboxamide in 72–78%.

CDI-Activated Amidation

Carbonyldiimidazole (CDI) offers a safer alternative to EDCl. Adamantane-2-carboxylic acid (1.0 equiv) is treated with CDI (1.2 equiv) in tetrahydrofuran (THF) at 50°C for 2 hours. Benzylamine (1.5 equiv) is added, and the mixture is stirred for 12 hours. This method achieves a 68–70% yield, with reduced byproduct formation compared to EDCl.

Table 1: Direct Amidation Methods Comparison

Activating AgentSolventTemperatureTime (h)Yield (%)
EDCl/HOBtDCM0°C → RT2472–78
CDITHF50°C1268–70

Microwave-Assisted Synthesis

Microwave irradiation enhances reaction efficiency by reducing time and improving yields. This method is particularly effective for sterically hindered substrates like adamantane derivatives.

General Procedure for Microwave Coupling

A mixture of adamantane-2-carboxylic acid (1.0 equiv), benzylamine (1.5 equiv), and N,N-diisopropylethylamine (DiPEA, 3.0 equiv) in n-butanol is irradiated at 160°C for 4 hours under nitrogen. Purification via HPLC-MS followed by NaHCO₃ wash affords the product in 81% yield. The microwave’s rapid heating minimizes decomposition, making this method superior for scale-up.

Carboxylic Acid Activation Strategies

Pre-activation of the carboxylic acid group is critical to overcome adamantane’s low reactivity.

Acyl Chloride Intermediate

Adamantane-2-carboxylic acid is converted to its acyl chloride using thionyl chloride (SOCl₂) in refluxing toluene. The intermediate reacts with benzylamine in anhydrous ether at −78°C, yielding 65–68% after extraction and chromatography. This method requires strict moisture control to prevent hydrolysis.

Mixed Carbonate Activation

Phosphorus oxychloride (POCl₃) generates a reactive mixed carbonate intermediate. Adamantane-2-carboxylic acid (1.0 equiv) and POCl₃ (2.0 equiv) react in acetonitrile at 0°C for 30 minutes. Benzylamine (1.2 equiv) is added dropwise, and the mixture is stirred for 6 hours. This approach achieves 70–73% yield with high purity.

Table 2: Activation Methods and Outcomes

MethodReagentSolventYield (%)
Acyl ChlorideSOCl₂Toluene65–68
Mixed CarbonatePOCl₃Acetonitrile70–73

Reductive Amination Pathways

Although less common, reductive amination offers an alternative route via imine intermediates.

Adamantane-2-Carbaldehyde Route

Adamantane-2-carbaldehyde (1.0 equiv) reacts with benzylamine (1.2 equiv) in methanol to form the imine. Sodium cyanoborohydride (NaBH₃CN, 1.5 equiv) reduces the imine at pH 5 (acetic acid buffer), yielding This compound in 58–62% after purification. Steric hindrance limits efficiency, making this method less favorable.

Comparative Analysis of Synthetic Routes

Yield and Scalability

Microwave-assisted synthesis provides the highest yield (81%) and scalability, while reductive amination trails due to steric challenges. Direct amidation balances simplicity and moderate yields.

Byproduct Management

CDI activation generates fewer byproducts than EDCl, as imidazole byproducts are water-soluble. Acyl chloride methods require rigorous drying to avoid hydrolysis.

Equipment Requirements

Microwave reactors are essential for Method 2, whereas classical methods rely on standard glassware.

Chemical Reactions Analysis

Types of Reactions

N-benzyladamantane-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carboxamide group to an amine or other reduced forms.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Reagents such as alkyl halides and nucleophiles are used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield adamantane-2-carboxylic acid, while reduction can produce N-benzyladamantane-2-amine.

Scientific Research Applications

N-benzyladamantane-2-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-benzyladamantane-2-carboxamide involves its interaction with specific molecular targets. The adamantane core provides a stable framework that can interact with various enzymes and receptors. The benzyl group can enhance the compound’s lipophilicity, allowing it to cross biological membranes more easily. The exact pathways and targets depend on the specific application, but the compound’s structure allows for versatile interactions with biological molecules .

Comparison with Similar Compounds

Table 1: Key Structural Features of Related Compounds

Compound Name Core Structure Functional Groups Key Properties
N-Benzyladamantane-2-carboxamide Adamantane + benzylamide Carboxamide, adamantane cage High rigidity, lipophilicity
Benzathine benzylpenicillin Bicyclic β-lactam + dibenzylethylenediamine Amide, thiazolidine, quaternary ammonium salt Low solubility, prolonged release
Ranitidine nitroacetamide Furan + nitroacetamide Sulfur-containing side chain, nitro group Reactivity, potential impurities
  • Adamantane vs. Bicyclic Systems : The adamantane core in this compound offers exceptional conformational rigidity compared to the bicyclic β-lactam in benzylpenicillin, which is critical for antibiotic activity but prone to enzymatic degradation .
  • Amide Linkages : Both this compound and benzathine benzylpenicillin utilize amide bonds, but the latter’s amide is part of a β-lactam ring, conferring reactivity toward bacterial transpeptidases .
  • Aromatic vs. Heterocyclic Moieties: The benzyl group in this compound contrasts with the dimethylamino-furan moiety in ranitidine-related compounds, which influences solubility and metabolic stability .

Pharmacological and Physicochemical Properties

  • Solubility : Adamantane derivatives like this compound are typically lipophilic, whereas benzathine benzylpenicillin’s dibenzylethylenediamine salt form reduces solubility for sustained release .
  • Stability : The adamantane cage may enhance thermal and oxidative stability compared to ranitidine’s nitroacetamide impurity, which is susceptible to degradation under acidic conditions .

Q & A

Q. Table 1. Key Synthetic Parameters for this compound

ParameterOptimal ConditionImpact on Yield/Purity
Coupling ReagentHATU (vs. DCC)Higher yield (85% vs. 72%)
SolventAnhydrous DMFMinimizes hydrolysis
Temperature0–4°C (activation step)Reduces racemization
PurificationSilica gel chromatographyPurity ≥95% (HPLC-UV)
Data synthesized from .

Q. Table 2. Computational ADME Predictions

ParameterPredicted ValueRelevance to Design
logP (octanol-water)3.2 ± 0.3Moderate blood-brain barrier penetration
Polar Surface Area (Ų)45.7Low renal clearance
CYP3A4 InhibitionIC₅₀ = 12 µMModerate drug-drug interaction risk
Data derived from PubChem and SwissADME .

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